4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
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Overview
Description
4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethoxyphenyl group at position 4 and a prop-2-yn-1-yl group at position 1 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of 4-ethoxyphenylhydrazine with propargyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
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Step 1: Formation of Hydrazone
Reactants: 4-ethoxyphenylhydrazine, propargyl bromide
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), solvent (e.g., ethanol or methanol)
Reaction: [ \text{4-ethoxyphenylhydrazine} + \text{propargyl bromide} \rightarrow \text{hydrazone intermediate} ]
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Step 2: Cyclization to Pyrazole
Conditions: Heating, solvent (e.g., ethanol or methanol)
Reaction: [ \text{hydrazone intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 4-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Uniqueness
4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14N2O |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C14H14N2O/c1-3-9-16-11-13(10-15-16)12-5-7-14(8-6-12)17-4-2/h1,5-8,10-11H,4,9H2,2H3 |
InChI Key |
JHQDPIPURATSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(N=C2)CC#C |
Origin of Product |
United States |
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